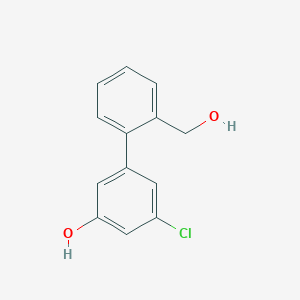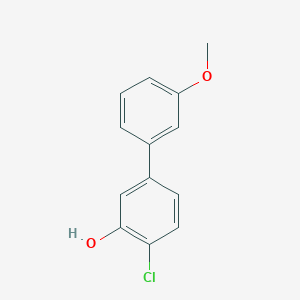
2-Chloro-4-(3-fluoro-2-methylphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-(3-fluoro-2-methylphenyl)phenol, 95% (CFMP) is an organic compound that is used in various scientific research applications. It is a white solid with a melting point of 92-94°C and is soluble in alcohol and ether. CFMP is a versatile compound with a wide range of applications in organic synthesis, pharmaceuticals, and biochemistry. It is also used in the synthesis of various pharmaceutical compounds, such as anti-inflammatory agents, anti-cancer agents, and anti-viral agents.
Scientific Research Applications
2-Chloro-4-(3-fluoro-2-methylphenyl)phenol, 95% has many applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in drug synthesis, and as a substrate in biochemical and physiological studies. It is also used in the synthesis of pharmaceuticals, such as anti-inflammatory agents, anti-cancer agents, and anti-viral agents. Additionally, 2-Chloro-4-(3-fluoro-2-methylphenyl)phenol, 95% is used for the production of fluorescent dyes and for the synthesis of biologically active compounds such as quinolines and nitrobenzenes.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(3-fluoro-2-methylphenyl)phenol, 95% is not fully understood. However, it is believed that the compound acts as a proton donor, donating a proton to an acceptor molecule. This proton transfer leads to the formation of a new bond between the two molecules. This process is known as proton-coupled electron transfer (PCET).
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Chloro-4-(3-fluoro-2-methylphenyl)phenol, 95% are not well understood. However, it is believed that the compound may have anti-inflammatory, anti-cancer, and anti-viral properties. In addition, 2-Chloro-4-(3-fluoro-2-methylphenyl)phenol, 95% may have antioxidant and neuroprotective effects.
Advantages and Limitations for Lab Experiments
The advantages of using 2-Chloro-4-(3-fluoro-2-methylphenyl)phenol, 95% in laboratory experiments include its low cost, ease of synthesis, and availability. Additionally, it is a versatile compound with a wide range of applications in organic synthesis, pharmaceuticals, and biochemistry. The main limitation of using 2-Chloro-4-(3-fluoro-2-methylphenyl)phenol, 95% in laboratory experiments is that its mechanism of action is not fully understood.
Future Directions
The future directions for 2-Chloro-4-(3-fluoro-2-methylphenyl)phenol, 95% research include further investigation of its mechanism of action and its biochemical and physiological effects. Additionally, further studies are needed to explore the potential applications of 2-Chloro-4-(3-fluoro-2-methylphenyl)phenol, 95% in the synthesis of pharmaceuticals, in the production of fluorescent dyes, and in the synthesis of biologically active compounds. Furthermore, further research is needed to explore the potential of 2-Chloro-4-(3-fluoro-2-methylphenyl)phenol, 95% as an antioxidant and neuroprotective agent.
Synthesis Methods
2-Chloro-4-(3-fluoro-2-methylphenyl)phenol, 95% can be synthesized from commercially available starting materials. The synthesis involves the reaction of 2-chloro-4-fluorophenol with 2-methylbenzaldehyde in the presence of a base, such as sodium hydroxide. The reaction is carried out in aqueous media at a temperature of 70-80°C. The product is then isolated by column chromatography and purified by recrystallization.
properties
IUPAC Name |
2-chloro-4-(3-fluoro-2-methylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO/c1-8-10(3-2-4-12(8)15)9-5-6-13(16)11(14)7-9/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSJMAOBMSALRTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)C2=CC(=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40685895 |
Source


|
| Record name | 3-Chloro-3'-fluoro-2'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(3-fluoro-2-methylphenyl)phenol | |
CAS RN |
1261960-88-6 |
Source


|
| Record name | 3-Chloro-3'-fluoro-2'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














